molecular formula C14H18ClNO4S B1344642 Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 242459-83-2

Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B1344642
CAS No.: 242459-83-2
M. Wt: 331.8 g/mol
InChI Key: SGQMTLDEQPNJLD-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate (CAS 242459-83-2 ) is a high-purity pharmaceutical intermediate of significant value in medicinal chemistry and biomedical research . This compound, with a molecular formula of C14H18ClNO4S , is characterized by a piperidine ring core that is simultaneously protected by a benzyloxycarbonyl (Cbz) group and functionalized with a highly reactive chlorosulfonylmethyl group . This unique structure makes it a versatile building block for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chlorosulfonyl group acts as a key reactive handle . Its primary research applications include use as a critical synthetic intermediate in the development of novel bioactive compounds for the pharmaceutical industry . The reactive sulfonyl chloride moiety allows researchers to efficiently introduce sulfonamide linkages, which are common pharmacophores and structural elements in drug discovery . The Cbz-protected piperidine scaffold is a privileged structure in medicinal chemistry, often found in molecules targeting the central nervous system and other therapeutic areas. When handling this compound, it is essential to store it in a tightly closed container in a cool, dry environment to maintain its stability and purity . This product is intended for laboratory research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-7-4-8-16(9-13)14(17)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQMTLDEQPNJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonylation of Benzyl 3-(methyl)piperidine-1-carboxylate

The primary synthetic route involves the chlorosulfonylation of a benzyl 3-(methyl)piperidine-1-carboxylate precursor. The key step is the introduction of the chlorosulfonyl group (-SO2Cl) onto the methyl substituent at the 3-position of the piperidine ring.

Typical Reaction Conditions:

  • Starting Material: Benzyl 3-(methyl)piperidine-1-carboxylate (or closely related intermediate)
  • Reagents: Chlorine gas (Cl2) bubbled through the reaction mixture
  • Solvent: Dichloromethane (CH2Cl2)
  • Temperature: 0°C
  • Reaction Time: Approximately 3.5 hours
  • Workup: Separation of organic layer, drying over sodium sulfate (Na2SO4), filtration, and direct use of filtrate for subsequent steps

This method is described in detail in patent literature (WO2020/58913) and chemical synthesis databases, where the chlorosulfonylation is achieved by bubbling chlorine gas into a cooled solution of the precursor in dichloromethane with added water to facilitate the reaction.

Stepwise Synthesis and Reaction Monitoring

The synthesis typically involves multiple steps, with the chlorosulfonylation being a critical intermediate step (often referred to as Step 3 in multi-step syntheses). Thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (5:1) is employed to monitor the consumption of the starting material and formation of the chlorosulfonylated product.

Alternative Synthetic Routes and Considerations

While direct chlorosulfonylation is the most documented method, alternative approaches to prepare the piperidine core with the desired substitution pattern include:

However, these methods are more general for piperidine synthesis and less specific for the chlorosulfonylated derivative.

Data Table Summarizing Key Preparation Parameters

Parameter Details Reference
Starting Material Benzyl 3-(methyl)piperidine-1-carboxylate
Reagent Chlorine gas (Cl2)
Solvent Dichloromethane (CH2Cl2)
Temperature 0°C
Reaction Time 3.5 hours
Workup Organic layer separation, drying over Na2SO4, filtration
Monitoring Technique TLC (petroleum ether/EtOAc 5:1)
Yield Not explicitly reported; reaction completeness indicated by TLC

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, resulting in the formation of piperidine derivatives.

    Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used in substitution reactions, typically under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for oxidation reactions.

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

    Reduction: Formation of piperidine derivatives without the chlorosulfonyl group.

    Oxidation: Formation of benzyl carboxylic acids or benzaldehydes.

Scientific Research Applications

Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The compound may target specific enzymes or receptors, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate
  • Benzyl 3-[(chlorosulfonyl)methyl]-4,4-difluoropiperidine-1-carboxylate

Uniqueness

Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the benzyl ester and chlorosulfonyl groups allows for versatile chemical modifications and applications in various fields of research.

Biological Activity

Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is a compound that has garnered attention in biochemical research due to its unique structural features and biological activity. The compound's biological effects are primarily attributed to its reactive chlorosulfonyl group, which allows it to interact with various biomolecules, modifying their functions and potentially inhibiting enzymatic activity.

Structural Overview

  • Molecular Formula : C14H18ClNO4S
  • SMILES : C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
  • InChI : InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-7-4-8-16(9-13)14(17)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2

The chlorosulfonyl group in this compound is highly electrophilic, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes by modifying their active sites.
  • Protein Modification : It can alter the function of proteins through covalent bonding, impacting various biological pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways.
  • Protein Interaction Studies : Interaction studies reveal that it can modify receptor sites, affecting signal transduction mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibited the activity of certain proteases, suggesting its potential utility in therapeutic applications targeting diseases where protease activity is dysregulated.

Study 2: Protein Modification

Another investigation focused on the compound's ability to modify key signaling proteins in cancer cells. The results indicated that the modification led to altered cell proliferation rates, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzyl 3-(fluorosulfonyl)methylpiperidine-1-carboxylateSimilar sulfonyl groupExhibits significant enzyme inhibition
Benzyl piperidine derivativesVarying substituentsDiverse biological activities including antibacterial effects

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes functionalizing a piperidine scaffold with a chlorosulfonylmethyl group, followed by benzyl carboxylate protection. Key steps may involve:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reaction efficiency .
  • Base usage : Triethylamine (TEA) to neutralize HCl byproducts during sulfonylation .
  • Purification : Column chromatography or recrystallization to achieve >98% purity, verified by HPLC .
    For scale-up, continuous flow reactors can improve yield and reduce side reactions .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (H314 hazard) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep under inert atmosphere (argon/nitrogen) at -20°C to prevent decomposition .
  • First aid : For skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., piperidine ring protons at δ 1.2–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (331.82 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for better sulfonyl chloride reactivity .
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Catalyst exploration : Use DMAP (4-dimethylaminopyridine) to accelerate benzylation .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. What strategies mitigate instability during storage and reactions?

  • Moisture avoidance : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the chlorosulfonyl group .
  • Light sensitivity : Store in amber vials to avoid photodegradation .
  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How does the chlorosulfonyl group influence biological interactions compared to analogs?

  • Reactivity : The chlorosulfonyl group enables nucleophilic substitution (e.g., forming sulfonamides with amines), enhancing target selectivity .
  • Comparative studies : Replace the chlorosulfonyl group with methylsulfonyl or trifluoromethanesulfonyl to evaluate binding affinity shifts in enzyme assays .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like proteases or kinases .

Q. How can researchers resolve contradictions in toxicity data across sources?

  • In vitro assays : Perform MTT or LDH assays on mammalian cell lines (e.g., HEK293) to assess acute toxicity .
  • Metabolic stability : Use liver microsomes to study degradation pathways and reactive metabolite formation .
  • Literature cross-validation : Compare SDS data from multiple vendors (e.g., TCI America vs. Combi-Blocks) and prioritize peer-reviewed toxicology studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

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